molecular formula C₁₉H₂₉N₇O₇P B1141373 8-TEMPO-aminoadenosine Cyclic 3',5'-Monophosphate CAS No. 54606-91-6

8-TEMPO-aminoadenosine Cyclic 3',5'-Monophosphate

Cat. No. B1141373
CAS RN: 54606-91-6
M. Wt: 498.45
InChI Key:
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Description

Synthesis Analysis

The synthesis of related compounds, such as 8-bromoadenosine cyclic 3',5'-monophosphate, has been investigated to understand the cell-division-promoting activity in plant tissues and their resistance to degradation by phosphodiesterases, providing insights into the synthesis strategies that could be applied to 8-TEMPO-aminoadenosine cyclic 3',5'-monophosphate (Wood & Braun, 1973).

Molecular Structure Analysis

Studies on the crystal and molecular structure of similar compounds, like 8-methyladenosine 3'-monophosphate dihydrate, reveal detailed conformations and the importance of hydrogen bonding and molecular interactions in stabilizing these molecules (Yasuniwa et al., 1979).

Chemical Reactions and Properties

Research into the reactivity and functionalization of cAMP derivatives, including the synthesis of disubstituted derivatives, sheds light on the chemical behavior and potential reactivity of 8-TEMPO-aminoadenosine cyclic 3',5'-monophosphate, highlighting its interactions with enzymes and potential as a biochemical tool (Uno et al., 1976).

Physical Properties Analysis

The physical properties of cAMP derivatives, such as their conformational dynamics and stability, are crucial for understanding their biological functions and interactions. Investigations into the properties of similar compounds provide valuable insights into the expected physical characteristics of 8-TEMPO-aminoadenosine cyclic 3',5'-monophosphate (Pohorille et al., 1978).

Chemical Properties Analysis

Exploring the chemical properties, including the study of spin-labeled derivatives of cAMP, offers perspectives on the electronic and structural aspects that define the reactivity and interaction potential of 8-TEMPO-aminoadenosine cyclic 3',5'-monophosphate with biological targets (Hoppe & Wagner, 1974).

Scientific Research Applications

Cell Division and Plant Tissue Growth

8-Bromoadenosine 3':5'-cyclic monophosphate, a compound similar in structure to 8-TEMPO-aminoadenosine cyclic 3',5'-monophosphate, has been identified as a promoter of cell division in excised tobacco pith parenchyma tissue. When used with an auxin, this compound can replace the cell-division-promoting activity of cytokinesins or 6-substituted adenylyl cytokinin. This suggests its potential role in plant tissue growth and cell division modulation (Wood & Braun, 1973).

Mass Spectrometric Analysis in Protein Kinase Studies

Compounds like 8-(6-aminohexyl)-aminoadenosine-3',5'-cyclic monophosphate have been analyzed using fast atom bombardment mass spectrometry. This method is crucial for understanding the activators of cyclic AMP-dependent protein kinase, demonstrating the compound's significance in bioanalytical studies and protein kinase research (Newton et al., 1995).

Role in Nucleotide-Regulated Phenomena

8-Azidoadenosine-3’,5’-cyclic monophosphate, similar to 8-TEMPO-aminoadenosine cyclic 3',5'-monophosphate, is used as a photoaffinity probe to understand molecular mechanisms of nucleotide-regulated phenomena. This approach helps in determining how nucleotides like cAMP regulate biological activities, offering insights into receptor protein interactions and cellular events regulation (Hoyer, Owens, & Haley, 1980).

Affinity Chromatography in Enzyme Studies

Compounds structurally related to 8-TEMPO-aminoadenosine cyclic 3',5'-monophosphate, like 8-(6-aminohexyl)aminoadenosine 3':5'-cyclic monophosphate, are used in affinity chromatography for enzyme studies. This includes studying protein kinases and understanding their activation and inhibition mechanisms, which are pivotal in biochemical and pharmacological research (Jergil, Guilford, & Mosbach, 1974).

Implications in Cell Differentiation and Death

Research has shown that derivatives of adenosine 3':5'-cyclic monophosphate, closely related to 8-TEMPO-aminoadenosine cyclic 3',5'-monophosphate, are effective in programming cells for terminal differentiation resulting in death. This has significant implications in understanding cell cycle regulation and potential applications in cancer research (Basile, Wood, & Braun, 1973).

Safety And Hazards

The safety and hazards associated with 8-TEMPO-aminoadenosine Cyclic 3’,5’-Monophosphate are not specified in the search results. It’s important to handle all chemicals with appropriate safety measures.


Future Directions

The future directions of research involving 8-TEMPO-aminoadenosine Cyclic 3’,5’-Monophosphate are not specified in the search results. Given its role in protein kinase I mapping, it may have potential applications in understanding and treating diseases related to this enzyme.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to relevant scientific literature and safety data sheets.


properties

IUPAC Name

(4aR,6R)-6-[6-amino-8-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)amino]purin-9-yl]-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N7O7P/c1-18(2)5-9(6-19(3,4)26(18)28)23-17-24-11-14(20)21-8-22-15(11)25(17)16-12(27)13-10(32-16)7-31-34(29,30)33-13/h8-10,12-13,16,27-28H,5-7H2,1-4H3,(H,23,24)(H,29,30)(H2,20,21,22)/t10-,12?,13?,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGDBKLATJLPRPA-VHBSBENZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1O)(C)C)NC2=NC3=C(N=CN=C3N2C4C(C5C(O4)COP(=O)(O5)O)O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC(CC(N1O)(C)C)NC2=NC3=C(N=CN=C3N2[C@H]4C(C5[C@H](O4)COP(=O)(O5)O)O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N7O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-TEMPO-aminoadenosine Cyclic 3',5'-Monophosphate

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